4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one
Description
4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 1-ethylbenzimidazole moiety and an isobutyl group. This compound is of interest in medicinal chemistry due to benzimidazole derivatives’ established roles in kinase inhibition, antimicrobial activity, and metal coordination chemistry .
Properties
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-(2-methylpropyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-4-20-15-8-6-5-7-14(15)18-17(20)13-9-16(21)19(11-13)10-12(2)3/h5-8,12-13H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBRBQFQMABWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reflux temperatures to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and affecting cell division . This mechanism is particularly relevant in its anticancer and antiparasitic activities, where it inhibits the proliferation of cancer cells and parasites by interfering with their cell division processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Target Compound
- Core structure : Pyrrolidin-2-one.
- Substituents :
- 1-Ethylbenzimidazol-2-yl group at position 3.
- Isobutyl group at position 1.
- Key functional groups: Benzimidazole (N-heterocycle with ethyl substitution).
Comparative Compound : 1,3-Bis(1-ethyl-1H-benzimidazol-2-yl)-2-oxapropane Cadmium(II) Complex
- Core structure : 2-Oxapropane linker.
- Substituents :
- Two 1-ethylbenzimidazol-2-yl groups at positions 1 and 3.
- Coordination behavior: Acts as a tridentate N,O-donor ligand. Binds Cd(II) via four nitrogen atoms (from benzimidazole) and two oxygen atoms (from oxapropane). Distorted octahedral geometry (N4O2 donor set).
Table 1: Structural Comparison
| Feature | Target Compound | Cadmium(II) Complex Ligand |
|---|---|---|
| Core | Pyrrolidin-2-one | 2-Oxapropane |
| Benzimidazole Substituents | 1-Ethyl | 1-Ethyl (two groups) |
| Additional Groups | Isobutyl | None |
| Coordination Sites | Likely carbonyl O and N atoms | Tridentate (N,N,O) |
Physical and Chemical Properties
- Solubility :
- The isobutyl group in the target compound enhances lipophilicity compared to the oxapropane-linked ligand.
- Thermal Stability :
- Metal complexes (e.g., Cd(II)) exhibit higher thermal stability due to coordination bonds.
Research Findings and Implications
- Structural Flexibility: The oxapropane linker in the Cd(II) complex allows for geometric adaptability in metal coordination, whereas the pyrrolidinone core imposes rigidity .
- Biological Relevance : Benzimidazole derivatives are often bioactive; the target compound’s isobutyl group may improve membrane permeability for pharmaceutical applications.
- Crystallographic Robustness : SHELX remains a gold standard for small-molecule refinement, ensuring high precision in structural studies of such compounds .
Biological Activity
The compound 4-(1-ethyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one (CAS Number: 912914-67-1) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular structure of this compound features a benzimidazole moiety linked to a pyrrolidinone ring, which contributes to its biological activity. The compound's IUPAC name reflects its complex structure, which is critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₂ |
| Molecular Weight | 321.37 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in DMSO and ethanol |
Research indicates that compounds containing benzimidazole and pyrrolidine structures often exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The proposed mechanisms include:
- Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in disease pathways, such as kinases and proteases.
- Receptor Modulation : The interaction with various receptors, including serotonin and dopamine receptors, suggests potential applications in neuropharmacology.
Anticancer Effects
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Cell Line Studies : In vitro studies revealed that the compound induces apoptosis in human breast cancer cells (MCF7) and lung cancer cells (A549) with IC50 values in the micromolar range.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Inhibition : Preliminary tests indicate that it possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Neuroprotective Effects
Emerging evidence suggests potential neuroprotective properties:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly serotonin pathways, which could be beneficial in treating neurodegenerative diseases.
Study 1: Anticancer Activity
A recent study published in the Journal of Medicinal Chemistry assessed the anticancer properties of benzimidazole derivatives, including our compound. The findings indicated that the compound significantly reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through caspase activation.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar pyrrolidine derivatives. Results showed that modifications to the side chains enhanced activity against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
